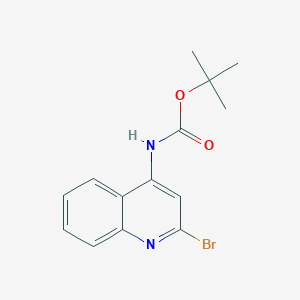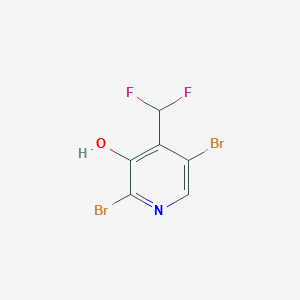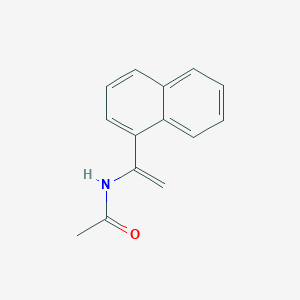![molecular formula C40H48Br2N4Ni-4 B15242896 benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel](/img/structure/B15242896.png)
benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is a complex organometallic compound featuring nickel as the central metal atom This compound is characterized by its unique spirobi[cyclohexa] structure and the presence of multiple benzyl and bromine substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] typically involves the reaction of nickel salts with appropriate ligands under controlled conditions. The reaction conditions often include:
Solvent: Common solvents used include tetrahydrofuran (THF) or dichloromethane (DCM).
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Reagents: Nickel(II) bromide, benzyl bromide, and cyclohexa-1,3-diene derivatives are commonly used reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state nickel species.
Substitution: The benzyl and bromine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biology
The compound’s potential biological applications include its use as a model system for studying nickel-based enzymes and their mechanisms of action.
Medicine
In medicine, research is ongoing to explore the compound’s potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry
Industrially, the compound is investigated for its use in the development of advanced materials, such as conductive polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which (3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] exerts its effects involves coordination of the nickel center with various ligands. This coordination facilitates electron transfer processes and the activation of substrates in catalytic reactions. The molecular targets and pathways involved include interactions with organic molecules and potential binding to biomolecules in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Nickelocene: A well-known nickel complex with a similar coordination environment.
Bis(cyclopentadienyl)nickel: Another nickel complex with distinct structural features.
Nickel(II) acetylacetonate: A common nickel complex used in various catalytic applications.
Uniqueness
(3as,3’as,7as)-1,1’,3,3’-tetrabenzyl-2,2-dibromo-3a,3’a,4,4’,5,5’,6,6’,7,7’,7a,7’a-dodecahydro-2,2’-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane] is unique due to its spirobi[cyclohexa] structure and the presence of multiple benzyl and bromine substituents
Propiedades
Fórmula molecular |
C40H48Br2N4Ni-4 |
|---|---|
Peso molecular |
803.3 g/mol |
Nombre IUPAC |
benzyl-[(1S)-2-benzylazanidylcyclohexyl]azanide;benzyl-[(1S,2S)-2-benzylazanidylcyclohexyl]azanide;dibromonickel |
InChI |
InChI=1S/2C20H24N2.2BrH.Ni/c2*1-3-9-17(10-4-1)15-21-19-13-7-8-14-20(19)22-16-18-11-5-2-6-12-18;;;/h2*1-6,9-12,19-20H,7-8,13-16H2;2*1H;/q2*-2;;;+2/p-2/t19-,20?;19-,20-;;;/m00.../s1 |
Clave InChI |
YUBKELUYFGSGFU-BATKXJOTSA-L |
SMILES isomérico |
C1CC[C@@H]([C@H](C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.C1CCC([C@H](C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.[Ni](Br)Br |
SMILES canónico |
C1CCC(C(C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.C1CCC(C(C1)[N-]CC2=CC=CC=C2)[N-]CC3=CC=CC=C3.[Ni](Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



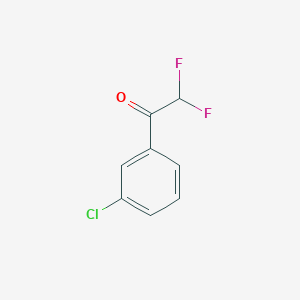
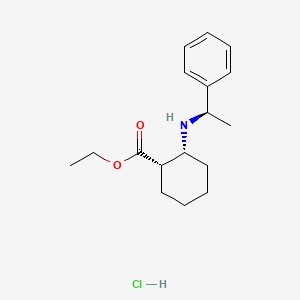
![2-[(3-Methylcyclohexyl)amino]propane-1,3-diol](/img/structure/B15242828.png)
![Ethyl 4-chloro-8,9-dihydro-5H-pyrimido[5,4-D]azepine-7(6H)-carboxylate](/img/structure/B15242840.png)

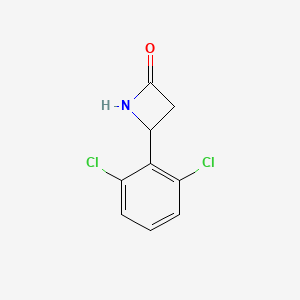

![4-Oxa-1,10-diazatricyclo[7.3.1.0,5,13]tridecane](/img/structure/B15242879.png)
![1,1-Dimethyl-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B15242885.png)
